tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate
Overview
Description
“tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C11H20N2O4 . It is a solid substance and has a molecular weight of 244.29 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-8(7-13)9(14)12(4)16-5/h8H,6-7H2,1-5H3 . The Canonical SMILES string is CC©©OC(=O)N1CC(C1)C(=O)N©OC .Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 244.29 g/mol . The InChI code is 1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-8(7-13)9(14)12(4)16-5/h8H,6-7H2,1-5H3 , and the Canonical SMILES string is CC©©OC(=O)N1CC(C1)C(=O)N©OC .Scientific Research Applications
Synthesis and Chemistry
- Azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains have been synthesized for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
- Protected 3-haloazetidines, versatile building blocks in medicinal chemistry, have been synthesized from 1-azabicyclo[1.1.0]butane, leading to the creation of high-value azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).
- Efficient synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been developed, providing access to novel compounds complementary to piperidine ring systems (Meyers et al., 2009).
Applications in Drug Synthesis
- Tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate derivatives have been utilized in the novel synthesis of cis-3,5-disubstituted morpholine derivatives (D’hooghe et al., 2006).
- Research has been conducted on the synthesis of 1-tert-butyl-3-aminoazetidine as a pharmaceutical intermediate, exploring different methods for its synthesis (Yang, 2010).
Structural Studies
- The structure of compounds like tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate, which is a precursor for foldamer-based aza/α-dipeptide oligomerization, has been investigated (Abbas et al., 2009).
- Research into the structural modification of tert-butyl ester of 7α-chloro-2-(N,N-dimethylaminomethylene)-3-methyl-1,1-dioxoceph-3-em-4-carboxylic acid has been conducted to understand its potential applications (Vorona et al., 2007).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Properties
IUPAC Name |
tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-5-8(6-11)7-13-4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZWHTCHJHENKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735279 | |
Record name | tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942308-05-6 | |
Record name | tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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